molecular formula C12H18N2O2 B13162600 Ethyl 2-ethyl-4-propylpyrimidine-5-carboxylate

Ethyl 2-ethyl-4-propylpyrimidine-5-carboxylate

Cat. No.: B13162600
M. Wt: 222.28 g/mol
InChI Key: AUGHBUJFMJXJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethyl-4-propylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C12H18N2O2. It belongs to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-4-propylpyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method includes the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by alkylation with ethyl iodide and propyl bromide under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-propylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-ethyl-4-propylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-ethyl-4-propylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 4-phenylpyrimidine-5-carboxylate: Known for its anticancer properties.

    Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate: Similar structure but different biological activities.

    Ethyl 2-ethyl-4-butylpyrimidine-5-carboxylate: Used in material science applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 2-ethyl-4-propylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C12H18N2O2 and features a pyrimidine ring with ethyl and propyl substituents. Its structural characteristics contribute to its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The compound mimics natural substrates, allowing it to bind to active sites on enzymes, thereby inhibiting their activity. This inhibition can affect critical cellular pathways, such as:

  • DNA synthesis : Particularly relevant in antiviral and anticancer contexts.
  • Metabolic pathways : By influencing enzyme activity, it can alter metabolic processes associated with disease states .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. Its structural similarity to nucleotides allows it to interfere with viral replication processes. For example, studies have shown that compounds in this class can inhibit the replication of viruses by targeting specific viral enzymes .

Antimicrobial Activity

In addition to antiviral effects, this compound has demonstrated antimicrobial properties against various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria .

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may possess antitumor properties. The compound's ability to inhibit specific enzymes involved in cell proliferation could make it a candidate for cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Study : A study assessed the compound's efficacy against coxsackievirus B. Results indicated significant inhibition of viral replication at concentrations lower than those toxic to host cells, suggesting a favorable therapeutic index .
  • Antibacterial Study : In vitro tests revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Antitumor Activity : In a mouse model of cancer, administration of this compound resulted in reduced tumor size compared to control groups, highlighting its potential as an antitumor agent .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity TypeTarget Organism/Cell LineIC50/Minimum Effective ConcentrationReference
AntiviralCoxsackievirus B22 µM
AntimicrobialStaphylococcus aureus4 µM
AntimicrobialEscherichia coli6 µM
AntitumorMouse cancer modelNot specified

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-ethyl-4-propylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-4-7-10-9(12(15)16-6-3)8-13-11(5-2)14-10/h8H,4-7H2,1-3H3

InChI Key

AUGHBUJFMJXJLQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)OCC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.